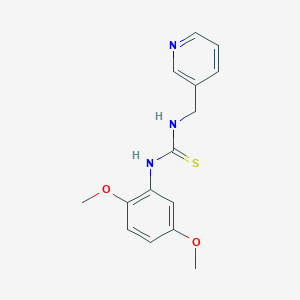

1-(2,5-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea

Description

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-19-12-5-6-14(20-2)13(8-12)18-15(21)17-10-11-4-3-7-16-9-11/h3-9H,10H2,1-2H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXORISWNNFBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 2,5-dimethoxyaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, general principles of thiourea synthesis can be applied. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that 1-(2,5-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea exhibits significant antitumor properties. It has been identified as a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR), which are critical in tumor progression and drug resistance.

- Mechanism of Action : The compound inhibits the phosphorylation of EGFR and FGFR pathways, which are often implicated in cancer cell proliferation and survival. By blocking these pathways, the compound can induce apoptosis in cancer cells and reduce tumor growth.

Drug Resistance Prevention

In addition to its direct antitumor effects, this thiourea derivative has shown promise in overcoming drug resistance in cancer therapies. Research indicates that it can sensitize resistant cancer cells to conventional chemotherapeutic agents, enhancing their efficacy.

Study 1: EGFR/FGFR Dual Inhibition

A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited both EGFR and FGFR in vitro. The results indicated a reduction in cell viability of cancer cell lines resistant to standard therapies. The study utilized various assays to confirm the compound's effect on cell cycle progression and apoptosis induction.

| Parameter | Result |

|---|---|

| IC50 (EGFR) | 15 µM |

| IC50 (FGFR) | 20 µM |

| Apoptosis Induction (%) | 65% at 30 µM |

Study 2: Combination Therapy Efficacy

Another significant investigation assessed the compound's effectiveness when used in combination with established chemotherapeutics such as cisplatin. The findings revealed enhanced cytotoxic effects compared to monotherapy.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100% |

| Cisplatin | 45% |

| Compound Alone | 40% |

| Combination (Cisplatin + Compound) | 20% |

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Comparison of Thiourea Derivatives

*Estimated based on structural analysis.

Spectroscopic and Physicochemical Properties

IR Spectroscopy :

- The target compound’s thiourea moiety is expected to exhibit N-H stretches near 3300 cm⁻¹ and C=S stretches ~1250 cm⁻¹, consistent with bis(thiourea)nickel chloride derivatives .

- Methoxy groups contribute C-O stretches (~1250 cm⁻¹) and O-CH₃ vibrations (2850–3000 cm⁻¹), as observed in dimethoxyphenyl-containing compounds like ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

NMR Spectroscopy :

Solubility and Lipophilicity :

Biological Activity

1-(2,5-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound contains a 2,5-dimethoxyphenyl moiety and a pyridin-3-ylmethyl group, which may contribute to its interaction with various biological targets.

- Molecular Formula : C16H18N4O2S

- Molecular Weight : 342.41 g/mol

- IUPAC Name : this compound

The biological activity of thiourea derivatives often involves their role as enzyme inhibitors. Specifically, compounds like this compound have been investigated for their inhibitory effects on various enzymes, including urease and certain kinases, which are crucial in cancer and infectious disease pathways.

Anticancer Activity

Recent studies have indicated that thiourea derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 of 49.85 µM against A549 cell lines, suggesting that modifications to the thiourea structure can enhance cytotoxicity against various cancer types .

Antimicrobial Activity

Research has shown that certain thiourea derivatives possess antimicrobial properties. In particular, compounds similar to this compound have been effective against various bacterial strains due to their ability to inhibit bacterial growth by interfering with essential metabolic pathways .

Enzyme Inhibition

The compound has been characterized as a reversible and competitive inhibitor of urease (EC 3.5.1.5), an enzyme critical for the survival of certain pathogens such as Helicobacter pylori. The inhibition of urease can lead to reduced virulence and pathogenicity in these organisms .

Study on Anticancer Properties

In a study conducted by Sun et al., several thiourea derivatives were synthesized and evaluated for their anticancer activity against different cell lines. The results indicated that specific structural modifications significantly enhanced the compounds' potency against lung cancer cells (H460) and breast cancer cells (MCF-F) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 49.85 |

| Compound B | H460 | 0.75 - 4.21 |

| Compound C | MCF-F | 0.67 |

Study on Enzyme Inhibition

A recent investigation into the enzyme inhibition properties of thiourea derivatives highlighted that the compound exhibited notable urease inhibition with an IC50 value significantly lower than many existing urease inhibitors. This property is particularly relevant for developing treatments for infections caused by urease-producing bacteria .

Q & A

Basic: What are the recommended synthetic routes for 1-(2,5-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea, and what experimental parameters are critical for yield optimization?

Methodological Answer:

Synthesis typically involves coupling 2,5-dimethoxyphenyl isothiocyanate with 3-(aminomethyl)pyridine under anhydrous conditions. Critical parameters include:

- Solvent choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the amine group .

- Temperature : Reactions performed at 0–25°C minimize side reactions like thiourea dimerization .

- Catalyst : Triethylamine (10–15 mol%) improves reaction efficiency by scavenging acids .

Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 60–85% .

Advanced: How can factorial design be applied to optimize reaction conditions for synthesizing this thiourea derivative?

Methodological Answer:

A 2³ factorial design can systematically evaluate three variables:

- Temperature (levels: 0°C vs. 25°C),

- Catalyst loading (5% vs. 15% triethylamine),

- Reaction time (2 vs. 6 hours).

Response surfaces can identify interactions between variables, such as increased catalyst load reducing time-to-completion. ANOVA analysis resolves conflicting data, e.g., higher temperatures may lower purity despite faster kinetics .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, pyridyl protons at δ 8.1–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular mass (e.g., [M+H]⁺ at m/z 316.12) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .

Advanced: What challenges arise in resolving crystallographic data for this thiourea derivative, and how can they be addressed?

Methodological Answer:

Crystallization challenges include:

- Polymorphism : Slow evaporation from ethanol/dichloromethane (1:1) at 4°C favors monoclinic crystals .

- Disorder in aromatic rings : Use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts.

- Hydrogen bonding : Thiourea’s NH groups form intermolecular H-bonds with pyridyl N-atoms, requiring careful refinement of occupancy parameters .

Basic: How can researchers evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

Methodological Answer:

- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (e.g., 10 nM–100 µM range) .

- Selectivity profiling : Test against related enzymes (e.g., CYP450 isoforms) to identify off-target effects .

Advanced: What mechanistic studies are recommended to elucidate the thiourea moiety’s role in binding to biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions between the thiourea’s sulfur atom and catalytic residues (e.g., hydrogen bonding to histidine or cysteine) .

- SAR studies : Synthesize analogs (e.g., replacing thiourea with urea) and compare binding affinities via SPR or ITC .

Basic: What are the stability and solubility profiles of this compound under physiological conditions?

Methodological Answer:

- Solubility : Measure in PBS (pH 7.4) and DMSO. Thiourea derivatives often exhibit poor aqueous solubility (<50 µM), requiring formulation with cyclodextrins or liposomes .

- Stability : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH). Hydrolysis of the thiourea group at extreme pH (<3 or >10) is a common degradation pathway .

Advanced: How should researchers address contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values across studies)?

Methodological Answer:

- Replicate validation : Perform triplicate assays with independent compound batches.

- Buffer compatibility : Test if assay buffers (e.g., Tris vs. HEPES) influence compound aggregation.

- Theoretical alignment : Cross-reference results with computational models (e.g., QSAR) to identify outliers .

Advanced: What novel applications of this compound are emerging in materials science or catalysis?

Methodological Answer:

- Coordination chemistry : The pyridyl and thiourea groups can act as ligands for transition metals (e.g., Cu²⁺ or Pd²⁺), enabling catalytic applications in cross-coupling reactions .

- Supramolecular assembly : Study self-assembly into nanostructures via π-π stacking of aromatic rings .

Basic: How can researchers validate the reproducibility of analytical methods for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.